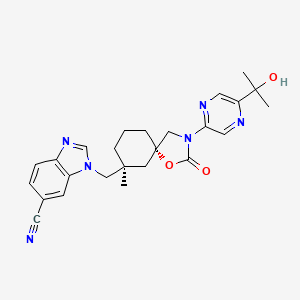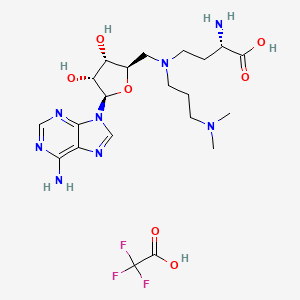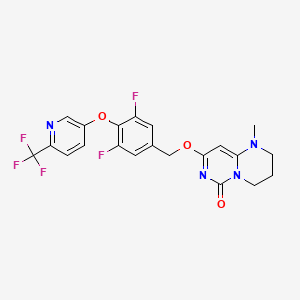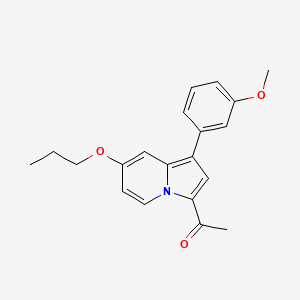
GSK8573
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of GSK8573 was performed by WuXi AppTec . The compound was first dissolved in DMSO and further diluted in 0.5% sodium carboxymethyl cellulose .Molecular Structure Analysis
The molecular formula of GSK8573 is C20H21NO3 . Its molecular weight is 323.39 .Physical And Chemical Properties Analysis
GSK8573 is a solid compound with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and solvent: Powder at -20°C for 3 years, 4°C for 2 years; In solvent at -80°C for 6 months, -20°C for 1 month .Applications De Recherche Scientifique
Gene Set Enrichment Analysis (GSEA) : GSEA is a method used for interpreting genome-wide expression profiles, and it focuses on gene sets, groups of genes sharing common biological functions, chromosomal locations, or regulation. This method is instrumental in yielding insights into various cancer-related data sets, including leukemia and lung cancer (Subramanian et al., 2005).
Role in Neurodegenerative Diseases : GSK8573, identified as GSK-3β, plays a significant role in the apoptosis of primary cortical astrocytes. This process is linked with rapid disease progression in neurodegenerative diseases. The kinase activity of GSK-3β and its interplay with nuclear factor κB signaling are crucial for its role in astrocyte survival (Sanchez et al., 2003).
Inhibition of BAZ2 Bromodomains : GSK8573, also referred to as the inactive control compound for GSK2801, has been utilized in the study of BAZ2 bromodomains. Bromodomains are protein interaction domains that modulate gene transcription. GSK8573 serves as a comparative compound to understand the inhibition of BAZ2 bromodomains and their role in chromatin biology (Chen et al., 2015).
Genomic Data Archiving and Analysis : The Genome Sequence Archive (GSA) is an important resource for archiving raw sequence data, which includes information relevant to GSK8573. GSA supports the storage and sharing of diverse data types, contributing significantly to research involving genomic analysis (Chen et al., 2021).
Regulation of Cellular Signaling : GSK8573, as part of GSK-3β, is a key regulator in numerous signaling pathways. This kinase regulates cellular responses to various stimuli and is involved in processes like glycogen metabolism, cell cycle regulation, and proliferation. Understanding the regulation of GSK-3β is crucial for comprehending its role in different cellular contexts (Doble & Woodgett, 2003).
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGNWWJANJWNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)
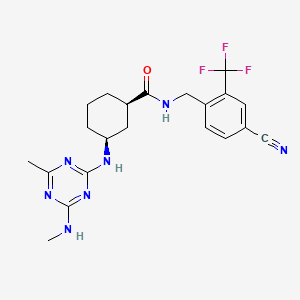

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)
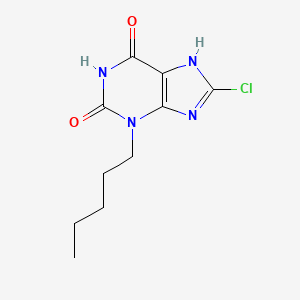
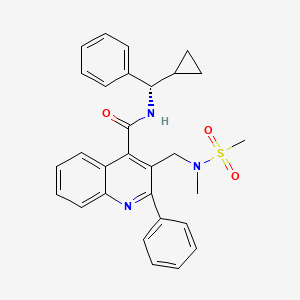
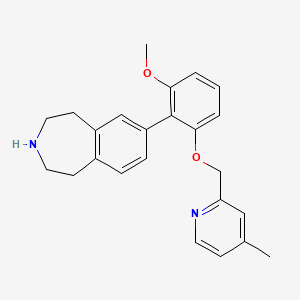
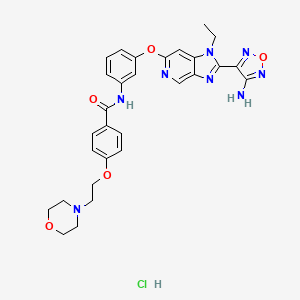
![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)
![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)
